molecular formula C11H22N2O B1485634 trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol CAS No. 2141539-42-4

trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol

Cat. No.: B1485634
CAS No.: 2141539-42-4
M. Wt: 198.31 g/mol
InChI Key: QIAXKLIWRCQREI-GHMZBOCLSA-N
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Description

trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol is a bicyclic compound featuring a cyclobutanol core linked to a 4-(dimethylamino)piperidine moiety in a trans-configuration.

Properties

IUPAC Name

(1R,2R)-2-[4-(dimethylamino)piperidin-1-yl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12(2)9-5-7-13(8-6-9)10-3-4-11(10)14/h9-11,14H,3-8H2,1-2H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAXKLIWRCQREI-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1CCN(CC1)[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes, including the following:

  • Nucleophilic Substitution Reaction: : Starting from a suitable precursor, such as a cyclobutanone derivative, the reaction involves the substitution of a leaving group with a dimethylamino group.

  • Reduction Reaction: : The compound can be synthesized by reducing a precursor containing a carbonyl group to form the cyclobutanol structure.

Industrial Production Methods

In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid derivative.

  • Reduction: : Reducing any oxidized functional groups back to their original state.

  • Substitution: : Replacing one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction is typically carried out under acidic conditions.

  • Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually performed in anhydrous ether or alcohol solvents.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Ketones, carboxylic acids, or their derivatives.

  • Reduction: : Alcohols or other reduced forms of the original compound.

  • Substitution: : Derivatives with different functional groups or atoms.

Scientific Research Applications

Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: : Investigated for its potential therapeutic properties and use in drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Binding to Enzymes: : Interacting with specific enzymes to modulate their activity.

  • Inhibition or Activation: : Acting as an inhibitor or activator of certain biochemical pathways.

  • Molecular Interactions: : Forming complexes with other molecules to influence biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cyclobutan-1-ol Core

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences CAS Number Source
trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol C11H21N2O 197 (calculated) 4-(Dimethylamino)piperidinyl substituent Not provided N/A
Trans-2-(4-imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol C9H12N2O 164.2 Imino-dihydropyridine substituent 2165427-99-4
trans-2-[4-(Propan-2-yl)piperazin-1-yl]cyclobutan-1-ol Not provided Not provided Piperazine ring with isopropyl substituent Not provided
  • Key Observations: The target compound’s dimethylamino-piperidine group introduces stronger basicity compared to the imino-dihydropyridine in , which may reduce aqueous solubility but enhance binding to biological targets .

Substituent Variations in Piperidine/Piperazine Derivatives

  • Dimethylamino vs.
  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) exhibit higher polarity due to the additional nitrogen atom, which could improve water solubility but reduce membrane permeability .

Comparative Physicochemical Properties

  • Molecular Weight: The target compound (197 g/mol) is heavier than ’s analogue (164.2 g/mol), primarily due to the dimethylamino-piperidine substituent.

Biological Activity

Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structural features enable various biological interactions, making it a subject of interest for drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H22N2O
  • Molecular Weight : 198.31 g/mol
  • Structure : The compound features a cyclobutane ring attached to a piperidine moiety with a dimethylamino group, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
  • Receptor Binding : It potentially binds to receptors involved in neurotransmission and other physiological processes, impacting cellular signaling.
  • Cellular Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms similar to other piperidine derivatives, such as the activation of caspases and the generation of reactive oxygen species (ROS) .

Antimycobacterial Activity

In a high-throughput screening study against Mycobacterium tuberculosis, compounds with piperidine structures showed promising results with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM . This indicates that this compound may also exhibit antimycobacterial properties, warranting further investigation.

Neuropharmacological Effects

Given its piperidine framework, there is potential for neuropharmacological applications. Piperidine derivatives have been studied for their roles in modulating neurotransmitter systems, particularly in the context of anxiety and depression . The dimethylamino substitution might enhance these effects by increasing lipophilicity and receptor affinity.

Study 1: Piperidone Derivatives Inducing Apoptosis

A study investigating two piperidone compounds revealed their ability to induce apoptosis in leukemia and lymphoma cell lines through proteasome inhibition and activation of pro-apoptotic pathways . This suggests that similar compounds like this compound could exhibit comparable mechanisms.

Study 2: Anticancer Activity Evaluation

Research on structurally related compounds indicated that they could effectively inhibit cancer cell proliferation at low micromolar concentrations. The compounds were shown to cause DNA fragmentation and cell cycle arrest, reinforcing the potential for this compound as an anticancer agent .

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AnticancerInduces apoptosis via ROS
AntimycobacterialInhibits M. tuberculosis
NeuropharmacologicalModulates neurotransmitter systems

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol
Reactant of Route 2
trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol

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